N-(3-hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

MvfR inhibitor Structure-activity relationship Hydrogen bonding

N-(3-Hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide (CAS 1412209-98-3; molecular formula C₁₅H₁₂N₄O₄S; MW 344.3 g mol⁻¹) is a synthetic small molecule belonging to the benzimidazole-2‑sulfanyl‑acetamide class. This chemotype features a 6‑nitro‑1H‑benzimidazole core linked via a thioether bridge to an N‑(3‑hydroxyphenyl)acetamide moiety.

Molecular Formula C15H12N4O4S
Molecular Weight 344.3 g/mol
Cat. No. B12270287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Molecular FormulaC15H12N4O4S
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H12N4O4S/c20-11-3-1-2-9(6-11)16-14(21)8-24-15-17-12-5-4-10(19(22)23)7-13(12)18-15/h1-7,20H,8H2,(H,16,21)(H,17,18)
InChIKeyOFJHSCLAIVLREB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide – Structural Identity and Procurement-Relevant Class Profile


N-(3-Hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide (CAS 1412209-98-3; molecular formula C₁₅H₁₂N₄O₄S; MW 344.3 g mol⁻¹) is a synthetic small molecule belonging to the benzimidazole-2‑sulfanyl‑acetamide class . This chemotype features a 6‑nitro‑1H‑benzimidazole core linked via a thioether bridge to an N‑(3‑hydroxyphenyl)acetamide moiety. Compounds sharing the benzamide‑benzimidazole backbone have been identified as inhibitors of the Pseudomonas aeruginosa virulence transcriptional regulator MvfR (PqsR) and are capable of suppressing quorum‑sensing‑regulated acute and persistent pathogenicity without perturbing bacterial growth [1]. The 3‑hydroxyphenyl substituent differentiates this entry from more extensively characterised 4‑substituted analogues, potentially altering hydrogen‑bonding capacity, lipophilicity, and target‑engagement kinetics relative to the para‑substituted comparator series.

Why Broad‑Spectrum Benzimidazole‑2‑sulfanyl‑acetamide Analogues Cannot Substitute for N-(3-Hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide in MvfR‑Targeted Studies


Although multiple N‑aryl‑2‑[(6‑nitro‑1H‑benzimidazol‑2‑yl)sulfanyl]acetamide congeners share the same benzamide‑benzimidazole scaffold and a common MvfR‑inhibitory mechanism, the identity and position of the aryl substituent profoundly influence target‑binding affinity, anti‑virulence potency, and selectivity [1]. The 3‑hydroxyphenyl variant introduces a hydrogen‑bond donor/acceptor at the meta position, which is sterically and electronically distinct from the para‑halogen, para‑methoxy, or unsubstituted phenyl analogues predominantly characterised in the primary screening literature. Even within a narrow congeneric series, seemingly conservative substitutions can alter IC₅₀ values by more than an order of magnitude and shift selectivity profiles against related LysR‑type transcriptional regulators [2]. Consequently, substituting the 3‑hydroxyphenyl derivative with a 4‑substituted or unsubstituted analogue without experimental validation risks loss of target engagement, misleading structure‑activity relationship conclusions, and irreproducible in‑vivo efficacy data.

Quantitative Differentiation Evidence for N-(3-Hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide Relative to Closest In‑Class Comparators


Meta‑Hydroxy Phenyl Substitution Confers a Unique Hydrogen‑Bond Donor/Acceptor Profile Distinct from Para‑Substituted MvfR Inhibitors

The 3‑hydroxyphenyl group on the target compound provides a phenolic –OH capable of acting as both a hydrogen‑bond donor (HBD) and acceptor (HBA), whereas the closest characterised MvfR‑inhibitory analogues carry para‑substituents that are either non‑hydrogen‑bonding (4‑Br, 4‑CH₃, unsubstituted phenyl) or solely HBA (4‑OCH₃) [1][2]. In the Starkey et al. SAR series, the unsubstituted N‑phenyl analogue provided a baseline for MvfR regulon inhibition, while para‑substitution modulated potency but did not introduce an additional HBD. The meta‑OH substitution is predicted to alter both the conformational preference of the N‑aryl ring and the electrostatic complementarity within the MvfR ligand‑binding domain, which contains multiple polar residues (e.g., Tyr258, Gln194) that can engage phenolic –OH groups not accessible to para‑substituted congeners [3].

MvfR inhibitor Structure-activity relationship Hydrogen bonding

Calculated LogP Shift Indicates Altered Lipophilicity Relative to 4‑Substituted MvfR‑Inhibitory Congeners

The computed octanol‑water partition coefficient (cLogP) for N‑(3‑hydroxyphenyl)-2-[(6‑nitro‑1H‑benzimidazol-2‑yl)sulfanyl]acetamide is 2.48 (ChemDraw/ALOGPS consensus), compared with cLogP values of 3.21 for the N‑phenyl analogue, 3.08 for the N‑(4‑methylphenyl) analogue, 2.95 for the N‑(4‑methoxyphenyl) analogue, and 3.54 for the N‑(4‑bromophenyl) analogue [1]. The meta‑hydroxy group reduces cLogP by 0.47–1.06 log units relative to these comparators, reflecting its polar, hydrogen‑bonding character. Lipophilicity is a key determinant of Gram‑negative membrane permeability and non‑specific protein binding; a lower cLogP may translate to reduced membrane accumulation or altered intracellular free fraction in P. aeruginosa cellular assays [2].

Lipophilicity Physicochemical profiling Drug-likeness

Antivirulence Functional Class Assignment Aligns with MvfR‑Inhibitory Benzamide‑Benzimidazole Pharmacophore but Data Gap Exists for the Specific 3‑Hydroxyphenyl Derivative

The benzamide‑benzimidazole scaffold to which N‑(3‑hydroxyphenyl)-2-[(6‑nitro‑1H‑benzimidazol‑2‑yl)sulfanyl]acetamide belongs is a validated MvfR‑inhibitory pharmacophore. In the Starkey et al. whole‑cell high‑throughput screen, structurally related compounds inhibited the MvfR regulon in multi‑drug‑resistant P. aeruginosa isolates, blocked synthesis of pro‑persistence and pro‑acute MvfR‑dependent signalling molecules (HHQ and PQS), and reduced the formation of antibiotic‑tolerant persister cells, all without affecting bacterial growth [1]. The N‑phenyl analogue (closest scaffold match lacking aryl substitution) was confirmed active in this assay, and N‑(4‑methoxyphenyl), N‑(4‑bromophenyl), and N‑(4‑methylphenyl) variants are catalogued in the VFDB as MvfR‑targeting anti‑virulence compounds from the same study [2]. However, no publicly available quantitative IC₅₀, EC₅₀, or in‑vivo efficacy data have been identified for the specific 3‑hydroxyphenyl‑substituted derivative. Procurement decisions must therefore weigh the established class‑level activity against the absence of confirmatory assay data for this precise compound.

Anti‑virulence Quorum sensing inhibition MvfR regulon

Molecular Weight and Topological Polar Surface Area Differentiate the Target Compound from 4‑Substituted Analogue Series

The topological polar surface area (TPSA) of N‑(3‑hydroxyphenyl)-2-[(6‑nitro‑1H‑benzimidazol‑2‑yl)sulfanyl]acetamide is calculated as 127 Ų, driven by the nitro group (≈46 Ų), the amide (≈29 Ų), the thioether sulfur (≈25 Ų), and the phenolic –OH (≈20 Ų) [1]. In contrast, the N‑(4‑bromophenyl) comparator (MW 407.23; TPSA ≈ 107 Ų) and the N‑(4‑methoxyphenyl) comparator (MW 358.37; TPSA ≈ 116 Ų) lack the phenolic –OH contribution and exhibit lower TPSA values despite comparable or larger molecular weights. The N‑phenyl analogue (MW 312.34; TPSA ≈ 107 Ų) is both lighter and less polar. These differences place the target compound in a distinct region of the TPSA‑vs‑MW property space that is relevant for predicting passive membrane permeability, aqueous solubility, and oral bioavailability potential in the context of anti‑infective drug development [2].

Physicochemical properties TPSA Lead optimisation

Optimal Research and Procurement Use Cases for N-(3-Hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Probe for Mapping MvfR Ligand‑Binding Domain Hydrogen‑Bond Interactions

The unique meta‑phenolic –OH group on the target compound enables interrogation of hydrogen‑bond donor interactions within the MvfR (PqsR) ligand‑binding pocket that cannot be explored with para‑substituted analogues. Researchers conducting crystallographic or computational docking studies of the MvfR‑inhibitor complex should include this compound to assess engagement with polar residues such as Tyr258 and Gln194, which are implicated in inhibitor recognition [1]. Pairing this compound with the N‑phenyl baseline and 4‑substituted comparators in isogenic MvfR‑dependent reporter assays (e.g., pqsA‑lacZ in P. aeruginosa PA14) can deconvolute the contribution of the HBD to binding affinity and transcriptional inhibition potency.

Physicochemical Comparator for Lipophilicity‑Permeability Profiling in Gram‑Negative Anti‑Virulence Drug Discovery

With a cLogP of ~2.48 and TPSA of ~127 Ų, the target compound occupies a distinct property space relative to more lipophilic analogues (cLogP 2.95–3.54) [1]. It is ideally suited as a low‑lipophilicity benchmark in parallel artificial membrane permeability assays (PAMPA) or P. aeruginosa outer‑membrane accumulation assays. Comparing its intracellular concentration and MvfR‑inhibitory EC₅₀ with those of the N‑(4‑bromophenyl) or N‑(4‑methylphenyl) analogues can provide quantitative insight into the lipophilicity‑dependent permeability barrier that limits target engagement for this chemotype in Gram‑negative bacteria.

Negative Control Element in MvfR‑Selectivity Studies Against Related LysR‑Type Transcriptional Regulators

The benzamide‑benzimidazole scaffold has demonstrated on‑target MvfR inhibition, but selectivity against homologous LysR‑type regulators (e.g., LasR, RhlR in P. aeruginosa; LcrF in Yersinia) remains under‑characterised for most analogues [1]. The 3‑hydroxyphenyl derivative, by virtue of its distinct substitution pattern, may exhibit a shifted selectivity profile. It can serve as a chemical probe in counter‑screening panels of LysR‑family regulators to identify off‑target liabilities and assess whether meta‑phenolic substitution broadens or narrows poly‑pharmacology relative to the para‑substituted series.

Reference Standard for Analytical Method Development and Compound Library QC in Anti‑Virulence Screening Campaigns

The compound’s well‑defined molecular formula (C₁₅H₁₂N₄O₄S), CAS registry number (1412209-98-3), and characteristic UV‑active chromophores (nitrobenzimidazole, phenolic chromophore) make it suitable as a reference standard for HPLC‑UV or LC‑MS method development in anti‑virulence compound screening workflows [1]. Laboratories building in‑house benzamide‑benzimidazole compound libraries can use this compound as a quality‑control standard for identity and purity verification, particularly when testing structurally similar analogues sourced from different vendors.

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